molecular formula C10H15NO2S B2762882 3-(Butane-1-sulfonyl)aniline CAS No. 776247-30-4

3-(Butane-1-sulfonyl)aniline

Cat. No. B2762882
CAS RN: 776247-30-4
M. Wt: 213.3
InChI Key: AAQPOJXXWZKHNL-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfonyl)aniline is a chemical compound with the CAS number 776247-30-4 . It is used in various chemical reactions and has applications in the field of organic synthesis .


Synthesis Analysis

The synthesis of sulfonylated anilines like this compound can be achieved through various methods. One such method involves the use of sulfonyl fluorides in a visible-light-mediated sulfonylation of aniline derivatives . Another method involves the Fischer indolisation–indole N-alkylation sequence . These methods are generally high yielding and draw upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an aniline (aromatic amine) group and a butane-1-sulfonyl group . The molecule contains multiple bonds, including aromatic bonds and a sulfonyl group .


Chemical Reactions Analysis

Sulfonylated anilines like this compound can undergo various chemical reactions. For instance, they can participate in visible-light-mediated sulfonylation reactions with sulfonyl fluorides . They can also be involved in Fischer indolisation–indole N-alkylation reactions .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Catalytic Applications in Synthesis : Spirulina (Arthrospira) platensis supported ionic liquid has been utilized as a catalyst for synthesizing 3-aryl-2-oxazolidinones from CO2, ethylene oxide, and anilines. This method highlights the eco-friendly attributes of catalytic systems, including high catalytic activity and ease of recovery, promoting the direct and selective chemical fixation of CO2 (Sadeghzadeh, Zhiani, & Emrani, 2017).
  • Synthesis of Coumarin-Functionalized Indoles : A Brønsted acidic ionic liquid catalyzed a tandem reaction for the regioselective synthesis of coumarin-functionalized indole derivatives, showcasing an environmentally friendly method with the potential for molecular docking studies in tumorigenesis (Samanta et al., 2022).

Material Science and Nanotechnology

  • Development of Anticorrosive Materials : Polyaniline/carbon nanotube hybrids modified with ionic liquids have shown to improve the anticorrosive properties of epoxy coatings. These materials offer superior electrical conductivity and potential for use in protective coatings (Souto & Soares, 2020).
  • Nano-sized Catalysts for Organic Synthesis : Novel nanosized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, demonstrating efficient and reusable catalysts for organic synthesis under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Advanced Synthesis Techniques

  • One-Pot Synthesis Methods : Research has developed expedient one-pot procedures for synthesizing sulfone-substituted bicyclo[1.1.0]butanes, crucial for organic synthesis due to their stability and reactivity in strain-releasing processes (Jung & Lindsay, 2022).

Polymer Science

  • Design of Polymeric Ionic Liquids : New anionic "polymeric ionic liquids" with high charge delocalization have been designed, providing insights into their solubility, thermal stability, and ionic conductivities. These findings are significant for the development of materials with enhanced ionic conductivities (Shaplov et al., 2011).

Mechanism of Action

Target of Action

3-(Butane-1-sulfonyl)aniline is a chemical compound that is used in the synthesis of 1,2,3-trisubstituted indoles . The primary targets of this compound are aryl hydrazines, ketones, and alkyl halides, which are the building blocks for the synthesis of indoles .

Mode of Action

The compound interacts with its targets through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of 1,2,3-trisubstituted indoles . The downstream effects of this pathway include the generation of densely substituted indole products .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular weight of 21330 and its chemical structure .

Result of Action

The result of the action of this compound is the synthesis of 1,2,3-trisubstituted indoles . These indoles are structurally diverse and bear varied and useful functionality .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the Fischer indolisation–indole N-alkylation sequence is very rapid under certain conditions . Additionally, the compound’s reactivity may be affected by the pH of the environment, as amines can act as weak acids under certain conditions .

Safety and Hazards

The safety and hazards associated with 3-(Butane-1-sulfonyl)aniline would be expected to be similar to those of other sulfonylated anilines. These compounds may be harmful if swallowed, inhaled, or in contact with skin . They may also be hazardous to the environment .

Future Directions

Future research on 3-(Butane-1-sulfonyl)aniline could focus on developing more efficient and versatile methods for its synthesis . Additionally, the study of its reactivity and potential applications in organic synthesis and medicinal chemistry could be of interest .

properties

IUPAC Name

3-butylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQPOJXXWZKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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